An In-depth Technical Guide to 3-Phenylcinnoline-4-carboxylic acid (CAS No. 10604-21-4)
An In-depth Technical Guide to 3-Phenylcinnoline-4-carboxylic acid (CAS No. 10604-21-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylcinnoline-4-carboxylic acid, identified by the CAS number 10604-21-4, is a heterocyclic aromatic compound belonging to the cinnoline class of molecules.[1][2] Cinnolines are bicyclic heteroaromatic compounds containing a benzene ring fused to a pyridazine ring. The presence of the phenyl and carboxylic acid moieties at the 3 and 4 positions, respectively, of the cinnoline core imparts specific chemical and physical properties that make it a molecule of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on providing actionable insights for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Phenylcinnoline-4-carboxylic acid is fundamental for its application in research and development. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10604-21-4 | [1][2] |
| Molecular Formula | C₁₅H₁₀N₂O₂ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| Melting Point | 216 °C | [1] |
| Appearance | Solid | |
| Solubility | Data not widely available, likely soluble in organic solvents like DMSO and DMF. |
Synthesis of 3-Phenylcinnoline-4-carboxylic acid
A potential synthetic pathway for 3-Phenylcinnoline-4-carboxylic acid could involve the cyclization of a suitably substituted 2-hydrazonophenylacetic acid derivative. The general principle of such a synthesis is outlined below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 3-Phenylcinnoline-4-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on established chemical principles for the synthesis of related compounds. It is crucial that this procedure is first tested on a small scale and optimized in a laboratory setting.
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Condensation to form Hydrazone:
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In a round-bottom flask, dissolve 1 equivalent of 2-hydrazinobenzoic acid in a suitable solvent such as ethanol.
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Add 1 equivalent of phenylglyoxylic acid to the solution.
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Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation reaction.
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Intramolecular Cyclization:
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The crude hydrazone intermediate can be subjected to cyclization conditions. This may involve heating in a high-boiling point solvent (e.g., diphenyl ether) or treatment with a dehydrating agent/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.
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The choice of cyclizing agent and reaction conditions will need to be determined empirically to optimize the yield of the desired 3-phenylcinnoline-4-carboxylic acid.
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Purification:
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After the cyclization reaction, the crude product would be isolated by filtration or extraction.
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Purification would likely involve recrystallization from a suitable solvent system to obtain the final product in high purity.
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Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized 3-Phenylcinnoline-4-carboxylic acid. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.
¹H and ¹³C NMR Spectroscopy
The proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra would provide detailed information about the chemical environment of each atom in the molecule.
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the cinnoline and phenyl rings, typically in the range of 7.0-9.0 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, usually above 10 ppm.
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¹³C NMR: The spectrum would display distinct signals for each of the 15 carbon atoms. The carbonyl carbon of the carboxylic acid would be observed in the downfield region, typically around 165-185 ppm. The aromatic carbons would resonate in the range of 110-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
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A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations.
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A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid.
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Absorptions in the 1450-1600 cm⁻¹ region would be indicative of C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.
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The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 3-Phenylcinnoline-4-carboxylic acid (250.25 g/mol ).
Potential Applications in Drug Discovery and Development
Cinnoline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The structural motif of 3-Phenylcinnoline-4-carboxylic acid, incorporating a cinnoline core, a phenyl group, and a carboxylic acid, suggests several potential avenues for its investigation as a therapeutic agent.
Anticancer Activity
Many heterocyclic compounds containing features similar to 3-Phenylcinnoline-4-carboxylic acid have been investigated as potential anticancer agents. The planar aromatic system could intercalate with DNA, while the substituent groups could interact with various enzymatic targets. Research into related quinoline-4-carboxylic acid derivatives has shown promising results, suggesting that this cinnoline analogue warrants investigation for its cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
The cinnoline nucleus is a known pharmacophore in the design of antimicrobial agents. The presence of the carboxylic acid group can also influence the pharmacokinetic and pharmacodynamic properties of the molecule. Therefore, evaluating the antibacterial and antifungal activity of 3-Phenylcinnoline-4-carboxylic acid against a panel of pathogenic microorganisms would be a valuable area of research.
Conclusion
3-Phenylcinnoline-4-carboxylic acid is a compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications. Further experimental work is required to fully elucidate its synthetic pathway, definitively characterize its spectroscopic properties, and explore its biological activities. The information presented here serves as a foundation for researchers to build upon in their exploration of this intriguing molecule.
References
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ChemSynthesis. 3-phenyl-4-cinnolinecarboxylic acid. Available from: [Link]
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Wikipedia. Richter cinnoline synthesis. Available from: [Link]
- Jahani, M., & Ghasemi, S. (2021). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 18(6), 735-752.
- Tonk, R. K., Bawa, S., Chawla, G., & Kumar, S. (2013). A comprehensive review on cinnoline derivatives.


